4-Chloro-1-(cyclopropylmethoxy)-2-ethynylbenzene
Description
4-Chloro-1-(cyclopropylmethoxy)-2-ethynylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, a cyclopropylmethoxy group, and an ethynyl group
Properties
Molecular Formula |
C12H11ClO |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-1-(cyclopropylmethoxy)-2-ethynylbenzene |
InChI |
InChI=1S/C12H11ClO/c1-2-10-7-11(13)5-6-12(10)14-8-9-3-4-9/h1,5-7,9H,3-4,8H2 |
InChI Key |
UJTYEYZFBVYMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-ethynylbenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(cyclopropylmethoxy)-2-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the chlorine atom.
Oxidizing and Reducing Agents: Used to modify the ethynyl group.
Palladium Catalysts: Commonly used in coupling reactions like the Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Chloro-1-(cyclopropylmethoxy)-2-ethynylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(cyclopropylmethoxy)-2-ethynylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The chlorine atom and cyclopropylmethoxy group also contribute to the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(cyclopropylmethoxy)-2-(1-methylethoxy)benzene: Similar in structure but with a different substituent at the ethynyl position.
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene: Features a fluorine atom instead of an ethynyl group.
Uniqueness
4-Chloro-1-(cyclopropylmethoxy)-2-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to similar compounds. Its combination of substituents makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
